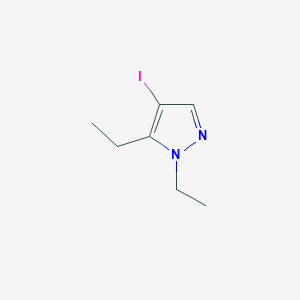

1,5-Diethyl-4-iodo-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,5-diethyl-4-iodopyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11IN2/c1-3-7-6(8)5-9-10(7)4-2/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHSOPXEDRTEPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NN1CC)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Advancement for 1,5 Diethyl 4 Iodo 1h Pyrazole

De Novo Synthesis Approaches to the Pyrazole (B372694) Core

The initial and crucial step in forming the target compound is the construction of the 1,5-diethyl-1H-pyrazole precursor. This is typically achieved through de novo synthesis, where the heterocyclic ring is built from acyclic components.

The most traditional and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. mdpi.comname-reaction.com For the synthesis of 1,5-diethyl-1H-pyrazole, the required precursors are a β-diketone bearing an ethyl group and ethylhydrazine.

The reaction proceeds via an acid-catalyzed mechanism, beginning with the formation of an imine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. name-reaction.com A key consideration in this synthesis is regioselectivity when using unsymmetrical 1,3-diketones and substituted hydrazines. nih.gov However, the synthesis of a 1,5-disubstituted pyrazole can be directed by the appropriate choice of the dicarbonyl precursor. For instance, the reaction of 3-methyl-2,4-heptanedione with ethylhydrazine would be a plausible route.

Table 1: Representative Conditions for Knorr Pyrazole Synthesis

| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Acetylacetone | Phenylhydrazine | Acetic Acid | Ethanol | Reflux | >90 |

| Ethyl Acetoacetate | Hydrazine Hydrate | None | Ethanol | Reflux | 85-95 |

This table presents generalized conditions for the Knorr synthesis to illustrate the methodology; specific conditions for 1,5-diethyl-1H-pyrazole may vary.

Multicomponent reactions (MCRs) offer a more efficient and atom-economical approach to synthesizing complex molecules like pyrazoles in a single step from three or more starting materials. beilstein-journals.orgnih.gov These reactions streamline the synthetic process by avoiding the isolation of intermediates, thereby saving time and resources. mdpi.com

One MCR strategy for forming a polysubstituted pyrazole involves the condensation of an aldehyde, a β-ketoester, and a hydrazine. beilstein-journals.org For the specific synthesis of the 1,5-diethylpyrazole core, a hypothetical three-component reaction could involve propanal, an ethyl-substituted β-ketoester like ethyl 2-ethylacetoacetate, and ethylhydrazine. Another approach involves the [2+2+1] multicomponent synthesis from alkynes, nitriles, and titanium imido complexes, which forms the N-N bond in the final step, avoiding the use of hydrazine reagents directly. nih.gov

Table 2: Examples of Multicomponent Reactions for Pyrazole Synthesis

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type |

|---|---|---|---|---|

| Aldehyde | β-Ketoester | Hydrazine | Yb(PFO)₃ | Polysubstituted Pyrazoles beilstein-journals.org |

| Phenyl hydrazine | Aldehyde | Malononitrile | Sodium p-toluene sulfonate (NaPTS) | 5-Amino Pyrazoles |

Regioselective Iodination Strategies for 1,5-Diethyl-1H-pyrazole Precursors

Once the 1,5-diethyl-1H-pyrazole core is synthesized, the next step is the introduction of an iodine atom. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The C-4 position is the most nucleophilic and sterically accessible site for such reactions, allowing for highly regioselective iodination. researchgate.net

Electrophilic iodination is the most common method for introducing iodine onto a pyrazole ring. This involves reacting the pyrazole with an electrophilic iodine source ("I⁺"). A variety of reagents and conditions can be employed to achieve this transformation effectively.

Commonly used iodinating agents include molecular iodine (I₂) in the presence of an oxidizing agent, N-Iodosuccinimide (NIS), and iodine monochloride (ICl). acsgcipr.org Oxidants such as ceric ammonium nitrate (CAN), hydrogen peroxide (H₂O₂), or iodic acid (HIO₃) are used to activate molecular iodine, generating a more potent electrophilic species. mdpi.comnih.goviaea.org The use of I₂ with CAN in acetonitrile has proven to be a highly effective method for the C-4 iodination of 1-aryl-3-CF₃-pyrazoles, a protocol that is applicable to other substituted pyrazoles. nih.gov

Table 3: Comparison of Electrophilic Iodination Reagents for Pyrazoles

| Reagent System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| I₂ / Oxidant (e.g., CAN, HIO₃) | Acetonitrile or Acetic Acid, RT to Reflux | Cost-effective, high yields mdpi.comnih.gov | Requires stoichiometric oxidant |

| N-Iodosuccinimide (NIS) | CH₂Cl₂, Acetonitrile, or Acidic Media | Mild conditions, easy handling mdpi.com | Higher cost, byproduct removal |

| ICl | Inert solvent (e.g., CH₂Cl₂) | Highly reactive | Can be harsh, may lead to side products |

Many electrophilic iodination methods are inherently metal-free, aligning with the principles of green chemistry. semanticscholar.org These methods avoid the use of transition metal catalysts, which can be costly, toxic, and require removal from the final product.

A prominent metal-free method involves the use of molecular iodine (I₂) with an oxidizing agent like iodic acid (HIO₃) or hydrogen peroxide. mdpi.comiaea.org The I₂–HIO₃ system in an acetic acid-based solvent mixture is efficient for the iodination of a wide range of pyrazole structures. mdpi.com Another effective approach is the electrophilic cyclization of α,β-alkynic hydrazones using molecular iodine in the presence of a mild base like sodium bicarbonate, which directly yields 4-iodopyrazoles. metu.edu.trmetu.edu.tr Hypervalent iodine reagents have also been utilized to facilitate the regioselective C-H halogenation of pyrazole-fused systems under aqueous and ambient conditions, a strategy that can be adapted for simple pyrazoles. nih.gov

Functional Group Interconversion and Derivatization at C-4 (Iodide Moiety) and Other Positions

The iodide at the C-4 position of the pyrazole ring is a versatile functional group, serving as a synthetic handle for further molecular elaboration. The carbon-iodine bond is relatively weak, making it an excellent leaving group in various cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of more complex pyrazole derivatives.

The 4-iodopyrazole (B32481) moiety can readily participate in transition-metal-catalyzed cross-coupling reactions, including:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds with aryl or vinyl groups. nih.gov

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl substituents. nih.govarkat-usa.org

Heck Coupling: Reaction with alkenes to form new C-C bonds.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

These transformations demonstrate the synthetic utility of 1,5-Diethyl-4-iodo-1H-pyrazole as a building block for creating more complex molecules with potential applications in medicinal chemistry and materials science. Derivatization at other positions, such as the N-ethyl or C-ethyl groups, is less common and would require more specialized and often harsher reaction conditions.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Ullmann) at the C-4 Position

The iodine atom at the C-4 position of the pyrazole ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. These reactions are fundamental for creating more complex molecular architectures.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming C-C bonds by coupling the 4-iodopyrazole with aryl or vinyl boronic acids. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and a base in a suitable solvent system nih.govresearchgate.net. While direct studies on this compound are specific, research on analogous 1-aryl-3-CF₃-4-iodopyrazoles demonstrates the feasibility of this transformation. For instance, the coupling of a 4-iodopyrazole with phenylboronic acid using Pd(PPh₃)₄ as a catalyst successfully yields the corresponding 4-phenylpyrazole nih.gov. The efficiency of the Suzuki-Miyaura reaction on halogenated aminopyrazoles has been developed, showing that bromo and chloro derivatives can sometimes be superior to iodo-pyrazoles due to a reduced tendency for dehalogenation side reactions acs.org.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, such as this compound wikipedia.org. This reaction is typically co-catalyzed by palladium and copper complexes in the presence of a base wikipedia.orgorganic-chemistry.org. Studies on various 4-iodopyrazole derivatives have shown that they are excellent substrates for Sonogashira coupling. For example, 1,3-disubstituted-5-chloro-4-iodopyrazoles selectively couple with phenylacetylene under typical Sonogashira conditions [PdCl₂(PPh₃)₂, CuI, Et₃N, DMF] to produce 4-(phenylethynyl)pyrazoles in good yields tandfonline.com. This method has been used to prepare precursors for more complex heterocyclic systems tandfonline.comresearchgate.net. The reaction is a cornerstone for introducing alkynyl moieties onto the pyrazole scaffold nih.govresearchgate.net.

Ullmann Reaction: The Ullmann reaction traditionally refers to the copper-catalyzed synthesis of symmetric biaryls from aryl halides organic-chemistry.org. Modern "Ullmann-type" reactions have a broader scope, including the formation of C-O and C-N bonds through the coupling of aryl halides with alcohols, phenols, and amines organic-chemistry.org. A notable application for 4-iodopyrazoles is the CuI-catalyzed coupling with alcohols to form 4-alkoxypyrazoles nih.govnih.gov. This transformation represents a direct C4-O-functionalization of the pyrazole ring nih.gov.

Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions at the C-4 Position of Iodopyrazoles This table is generated based on representative data for the 4-iodopyrazole scaffold.

| Reaction | Catalyst System | Reactant | Bond Formed | Typical Product |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ / Base | Arylboronic Acid | C-C | 4-Aryl-pyrazole nih.gov |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI / Base | Terminal Alkyne | C-C (sp) | 4-Alkynyl-pyrazole tandfonline.com |

| Ullmann-type (C-O) | CuI / Ligand / Base | Alcohol | C-O | 4-Alkoxy-pyrazole nih.gov |

Nucleophilic Substitution of the Iodide Moiety

The iodide at the C-4 position of the pyrazole ring can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, although this is less common than cross-coupling pathways unless the ring is sufficiently activated. A more synthetically useful approach involves copper-catalyzed nucleophilic substitution, often referred to as an Ullmann-type condensation.

A prime example is the direct 4-alkoxylation of 4-iodo-1H-pyrazoles through a CuI-catalyzed coupling protocol with various alcohols nih.govnih.gov. This reaction effectively substitutes the iodide with an alkoxy group. Optimized conditions for this transformation have been identified, involving the use of CuI (20 mol%), a ligand such as 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%), and a base like potassium t-butoxide in excess alcohol, often facilitated by microwave irradiation nih.govnih.govsemanticscholar.org. This method allows for the synthesis of a range of 4-alkoxy-1H-pyrazoles, which are valuable compounds in medicinal chemistry nih.gov.

Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring

The synthesis of this compound itself is typically achieved through an electrophilic aromatic substitution reaction on the 1,5-diethyl-1H-pyrazole precursor. The pyrazole ring is electron-rich and readily undergoes substitution, with the C-4 position being the most common site for electrophilic attack due to electronic factors.

The direct iodination of the pyrazole ring can be accomplished using various iodinating agents. A common method involves using molecular iodine (I₂) in the presence of an oxidizing agent nih.gov. Oxidants like ceric ammonium nitrate (CAN) can be used to generate the electrophilic iodine species in situ, leading to highly regioselective iodination at the C-4 position nih.gov. Another approach is the use of N-iodosuccinimide (NIS), often in an acidic medium like a mixture of acetic acid and trifluoroacetic acid, to achieve iodination nih.gov. For some substrates, a simple treatment with iodine monochloride (ICl) can also afford the desired 4-iodopyrazole derivative nih.gov. The choice of reagents and conditions is crucial for achieving high selectivity and yield.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound and its derivatives. In cross-coupling reactions, key parameters include the choice of catalyst, ligand, base, solvent, and temperature. For instance, in the CuI-catalyzed alkoxylation of 4-iodopyrazoles, screening of various ligands and temperatures revealed that 3,4,7,8-tetramethyl-1,10-phenanthroline at 130 °C provided the optimal yield nih.gov. Reducing catalyst loading or reaction time led to lower yields nih.gov.

In the synthesis of pyrazole derivatives, conventional methods often require harsh conditions, including high temperatures and the use of hazardous solvents and reagents, which can negatively impact yield and sustainability benthamdirect.comresearchgate.net. The development of multicomponent reactions (MCRs) is one strategy to improve efficiency, as it reduces the number of purification steps and the amount of solvent needed acs.org.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing environmentally benign synthetic methods for pyrazole derivatives, aligning with the principles of green chemistry benthamdirect.comnih.gov. These approaches focus on avoiding hazardous reagents, using green solvents, employing renewable energy sources, and incorporating recyclable catalysts nih.gov.

Key green strategies applicable to pyrazole synthesis include:

Use of Green Solvents: Water is an ideal green solvent, and many synthetic procedures for pyrazoles have been adapted to aqueous media researchgate.netacs.org. Other strategies involve using polyethylene glycol (PEG) or ionic liquids as recyclable reaction media nih.gov.

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example by grinding reagents together, minimizes waste and environmental impact researchgate.nettandfonline.com.

Catalyst-Free Reactions: Developing synthetic routes that proceed efficiently without a catalyst is highly desirable researchgate.net.

Atom Economy: Multicomponent reactions are inherently more atom-economical and are a cornerstone of green pyrazole synthesis acs.org.

These principles aim to create synthetic pathways that are not only efficient and high-yielding but also operationally simple and environmentally friendly nih.gov.

Microwave and Ultrasonic Irradiation for Enhanced Reaction Efficiency

To overcome the limitations of conventional synthesis, such as long reaction times and high energy consumption, alternative energy sources like microwave and ultrasonic irradiation have been successfully applied to the synthesis of pyrazole derivatives benthamdirect.comresearchgate.neteurekaselect.com.

Microwave-Assisted Synthesis: Microwave irradiation has become a widely used technique for accelerating organic reactions . It provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes while maintaining moderate temperatures acs.org. This efficiency often leads to higher yields and improved product purity eurekaselect.comacs.org. The CuI-catalyzed alkoxylation of 4-iodopyrazoles, for example, is optimally performed under microwave irradiation nih.govnih.gov.

Ultrasonic Irradiation: Ultrasound-assisted synthesis is another valuable green technique that enhances reaction rates through acoustic cavitation researchgate.net. It is particularly useful for processes requiring milder conditions . The synthesis of various pyrazole-fused heterocycles has been achieved with excellent yields in short reaction times using ultrasound irradiation, often at room temperature and in aqueous media researchgate.netnih.gov.

Table 2: Comparison of Conventional and Green Synthetic Techniques for Pyrazole Synthesis

| Technique | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Conventional Heating | High temperature, long reaction times, organic solvents | Well-established procedures | High energy consumption, use of hazardous solvents, long duration researchgate.net |

| Microwave Irradiation | Shorter reaction times (minutes), controlled power/temp | High efficiency, rapid heating, reduced side products, higher yields eurekaselect.comacs.org | Requires specialized equipment |

| Ultrasonic Irradiation | Room temperature, shorter reaction times (minutes-hours) | Milder conditions, enhanced reaction rates, environmentally friendly researchgate.netnih.gov | Less common than microwave, may not be suitable for all reactions |

Chemical Reactivity and Mechanistic Investigations of 1,5 Diethyl 4 Iodo 1h Pyrazole

Reaction Kinetics and Thermodynamic Analyses of Transformations Involving the Compound

While specific kinetic and thermodynamic parameters for reactions involving 1,5-diethyl-4-iodo-1H-pyrazole are not extensively documented, valuable insights can be drawn from studies on structurally related 4-iodopyrazoles and other aryl iodides. The kinetics of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Ullmann-type couplings, are influenced by several factors including the choice of catalyst, ligand, base, solvent, and temperature.

For palladium-catalyzed Suzuki-Miyaura reactions, the oxidative addition of the aryl iodide to the Pd(0) complex is frequently the rate-determining step. libretexts.orgmdpi.comresearchgate.net Kinetic studies on the coupling of 4-iodoacetophenone with phenylboronic acid revealed a first-order dependence on the concentrations of both the aryl iodide and the palladium catalyst, but a zero-order dependence for the base and the boronic acid. mdpi.com This suggests that the initial activation of the C-I bond is the kinetic bottleneck. mdpi.com The activation energy for this specific reaction was determined to be approximately 63 kJ/mol. mdpi.com

In copper-catalyzed C-O coupling reactions with 4-iodopyrazoles and alcohols, temperature has been shown to be a critical parameter affecting reaction rates and yields. nih.gov Optimization studies for the reaction between 1-allyl-4-iodo-3,5-dimethyl-1H-pyrazole and benzyl (B1604629) alcohol demonstrated that increasing the temperature from 100 °C to 130 °C significantly improved the product yield, while a further increase to 160 °C led to decomposition and a poor yield. nih.gov Similarly, reaction time and catalyst loading are crucial; shortening the time or reducing the amount of copper(I) iodide (CuI) resulted in lower yields, indicating a direct correlation with reaction kinetics. nih.gov

The following table, derived from a study on CuI-catalyzed C-O coupling of a 4-iodopyrazole (B32481), illustrates how reaction parameters influence product yield, offering an indirect view of the reaction kinetics. nih.gov

| Entry | Catalyst (mol%) | Ligand | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | CuI (20) | L4 | 100 | 1 | 41 |

| 2 | CuI (20) | L4 | 130 | 1 | 66 |

| 3 | CuI (20) | L4 | 160 | 1 | 16 |

| 4 | CuI (20) | L4 | 130 | 0.5 | 24 |

| 5 | CuI (10) | L4 | 130 | 1 | 37 |

Exploration of Reaction Intermediates and Transition States

The transformations of this compound are understood to proceed through a series of well-defined intermediates and transition states, particularly in palladium- and copper-catalyzed reactions.

Palladium-Catalyzed Reactions (e.g., Suzuki-Miyaura, Sonogashira): The catalytic cycle for these reactions involves the shuttling of the palladium center between the Pd(0) and Pd(II) oxidation states. youtube.comnih.gov

Oxidative Addition Intermediate: The first key intermediate is formed after the oxidative addition of the 4-iodopyrazole to a Pd(0) species (e.g., Pd(PPh₃)₂). youtube.comchemrxiv.org This step proceeds through a three-center transition state, resulting in a square planar arylpalladium(II) halide intermediate (e.g., (Pyrazole)-Pd(II)(I)(PPh₃)₂). youtube.com This intermediate is a stable 16-electron species. youtube.com

Transmetalation Intermediate: In the subsequent transmetalation step, the organoboron compound (in Suzuki coupling) or copper acetylide (in Sonogashira coupling) exchanges its organic group with the iodide on the palladium(II) center. libretexts.orgyoutube.com This step often requires activation by a base and proceeds via intermediates containing a Pd-O-B linkage in the Suzuki reaction. chemrxiv.org The result is a diarylpalladium(II) intermediate or an aryl(alkynyl)palladium(II) intermediate. nih.govyoutube.com

Reductive Elimination Transition State: The final step is reductive elimination, where the two organic groups on the palladium(II) center are coupled to form the final product. youtube.com This occurs via a transition state where the new C-C bond is formed, and the palladium center is reduced back to Pd(0), allowing it to re-enter the catalytic cycle. youtube.com For this step to occur, the palladium complex typically adopts a cis configuration. youtube.com

Copper-Catalyzed Reactions (e.g., Ullmann-type C-O Coupling): The mechanism of copper-catalyzed couplings is more debated, but a consensus is emerging around a cycle involving Cu(I) and Cu(III) species. mdpi.comrug.nl

Active Catalyst Complex: The reaction is initiated by the formation of a Cu(I) complex with the nucleophile (e.g., an alkoxide). rug.nl

Oxidative Addition Intermediate: The 4-iodopyrazole undergoes oxidative addition to this Cu(I) complex. mdpi.comrug.nl This is often the rate-determining step and leads to a transient, high-energy Cu(III) intermediate. mdpi.com Computational studies using Density Functional Theory (DFT) support the formation of these penta-coordinated Cu(III) species as being energetically favorable over other proposed pathways. mdpi.com

Reductive Elimination: The final product is formed via reductive elimination from the Cu(III) intermediate, which creates the new C-O bond and regenerates a Cu(I) species. mdpi.comrug.nl

Proposed Catalytic Cycles in Transformations Utilizing this compound or its Derivatives

Based on the mechanistic understanding of related aryl iodides, the following catalytic cycles are proposed for the key transformations of this compound.

Suzuki-Miyaura Catalytic Cycle: This palladium-catalyzed reaction couples the 4-iodopyrazole with an organoboron reagent (e.g., a boronic acid) to form a C-C bond. nih.gov

Oxidative Addition: A catalytically active Pd(0) complex reacts with the 4-iodopyrazole (Ar-I) to form a Pd(II) intermediate, Ar-Pd(II)-I. libretexts.org

Transmetalation: In the presence of a base, the boronic acid (R-B(OH)₂) forms a boronate species, which then transfers its organic group (R) to the palladium center, displacing the iodide and forming a new intermediate, Ar-Pd(II)-R. youtube.com

Reductive Elimination: The Ar-Pd(II)-R intermediate undergoes reductive elimination to release the final coupled product (Ar-R) and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com

Sonogashira Catalytic Cycle: This reaction couples the 4-iodopyrazole with a terminal alkyne and uniquely involves two interconnected catalytic cycles. youtube.comwikipedia.org

Palladium Cycle: This cycle is similar to the Suzuki reaction. It begins with the oxidative addition of the 4-iodopyrazole to Pd(0) to form an Ar-Pd(II)-I complex. youtube.com This complex then undergoes transmetalation with a copper(I) acetylide species. youtube.com The resulting aryl(alkynyl)palladium(II) intermediate performs a reductive elimination to yield the aryl-alkyne product and regenerate the Pd(0) catalyst. wikipedia.org

Copper Cycle: A Cu(I) salt, typically CuI, reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. wikipedia.orgyoutube.com This activated alkyne species is the active nucleophile that participates in the transmetalation step of the palladium cycle. youtube.com

Copper-Catalyzed Ullmann-Type C-O Coupling Cycle: This cycle describes the coupling of 4-iodopyrazole with an alcohol to form a C-O bond, catalyzed by a copper salt. nih.govmdpi.com

Ligand Exchange/Alkoxide Formation: The Cu(I) catalyst reacts with the alcohol (R-OH) in the presence of a base to form a copper(I) alkoxide complex, [Cu(I)-OR]. rug.nl

Oxidative Addition: The 4-iodopyrazole (Ar-I) adds to the copper(I) alkoxide complex, forming a transient Cu(III) intermediate, [Ar-Cu(III)(I)(OR)]. mdpi.com This is widely considered the rate-determining step. mdpi.com

Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination, forming the desired ether product (Ar-OR) and a Cu(I) iodide species, which can be converted back to the active catalyst to continue the cycle. mdpi.comrug.nl

Role of the Iodine Atom in Directed Reactivity and Selectivity

The iodine atom at the C4 position of the 1,5-diethyl-1H-pyrazole ring is the pivotal functional group that governs the compound's utility in synthetic chemistry. Its role is multifaceted, influencing both reactivity and selectivity. nih.govrsc.org

Activation for Cross-Coupling: The primary role of the iodine atom is to activate the C4 position for metal-catalyzed cross-coupling reactions. researchgate.net The carbon-iodine bond is significantly weaker and more polarizable than a carbon-hydrogen bond, making it susceptible to oxidative addition by low-valent transition metal catalysts like Pd(0) and Cu(I). mdpi.com This step initiates the catalytic cycles described above. mdpi.com The reactivity of aryl halides in oxidative addition follows the general trend: I > OTf > Br >> Cl. libretexts.orgwikipedia.org This high reactivity makes 4-iodopyrazoles preferred substrates for coupling reactions, often allowing for milder reaction conditions compared to their bromo or chloro counterparts. mdpi.com

Excellent Leaving Group: In the context of the catalytic cycle, the iodide serves as an excellent leaving group. After oxidative addition, it resides on the metal center before being displaced during the transmetalation step. youtube.com Its ability to be readily displaced facilitates the forward progression of the reaction.

Regiochemical Control: The iodine atom provides absolute regiochemical control over functionalization. Electrophilic iodination of the parent pyrazole (B372694) occurs selectively at the electron-rich C4 position. nih.govrsc.org Once installed, the iodine atom precisely dictates that subsequent cross-coupling reactions will form new bonds exclusively at this position. nih.gov This allows for the directed synthesis of complex, highly substituted pyrazole derivatives that would be difficult to access otherwise. rsc.org This strategic placement transforms the C4 position into a versatile platform for building molecular complexity. nih.govrsc.org

Applications of 1,5 Diethyl 4 Iodo 1h Pyrazole in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Architectures

The strategic placement of the iodine atom makes 1,5-diethyl-4-iodo-1H-pyrazole a valuable precursor for the synthesis of intricate heterocyclic frameworks. The carbon-iodine bond is readily activated by transition metal catalysts, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to its application in constructing both fused and hybrid heterocyclic systems.

The this compound scaffold is an ideal starting material for building fused heterocyclic systems through transition-metal-catalyzed cross-coupling reactions. The reactivity of the C-I bond is particularly well-suited for intramolecular and intermolecular cyclization strategies that lead to the formation of new rings fused to the pyrazole (B372694) core.

One of the most powerful methods in this context is the Sonogashira coupling reaction, which joins the 4-position of the pyrazole to a terminal alkyne. Research on analogous 5-chloro-4-iodopyrazoles has shown that the resulting 4-alkynylpyrazoles can undergo smooth cyclization with reagents like sodium sulfide to form thieno[2,3-c]pyrazoles. researchgate.net Similarly, 5-alkynyl-1H-pyrazole-4-carbaldehydes, synthesized via Sonogashira reactions, can be cyclized to produce pyrazolo[4,3-c]pyridines. researchgate.net These established methodologies suggest that this compound can be effectively employed to generate a variety of fused systems, where the nature of the fused ring is determined by the coupling partner and the subsequent cyclization conditions.

Table 1: Potential Fused Heterocyclic Systems via Cross-Coupling of this compound

| Cross-Coupling Reaction | Coupling Partner | Subsequent Reaction | Resulting Fused System |

|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne with ortho-nucleophile | Intramolecular Cyclization | e.g., Thieno[2,3-c]pyrazoles, Pyrazolo[4,3-c]pyridines |

| Suzuki-Miyaura Coupling | Arylboronic acid with ortho-functional group | Intramolecular Cyclization | e.g., Pyrazolo[4,3-c]quinolines |

Molecular hybrids, which combine two or more distinct pharmacophoric units, are of significant interest in medicinal chemistry. This compound serves as a key building block for creating such hybrid molecules by leveraging its reactive C-I bond for cross-coupling reactions. This allows for the direct linkage of the pyrazole core to other aromatic or heterocyclic scaffolds.

Palladium-catalyzed reactions are central to this approach. For instance, the Suzuki-Miyaura coupling enables the connection of the pyrazole at the 4-position to a wide array of aryl and heteroaryl boronic acids. nih.gov Studies on other 4-iodopyrazoles have demonstrated the feasibility of this method for producing complex biaryl and heteroaryl-pyrazole structures. nih.govresearchgate.net Likewise, the Heck-Mizoroki reaction can be used to introduce alkenyl substituents by coupling with various alkenes, further diversifying the range of possible hybrid structures. clockss.org The synthesis of pyrazole-triazole hybrids has also been achieved using pyrazole precursors, highlighting the modularity of these synthetic strategies. nih.gov

Precursor for Organometallic Reagents (e.g., Pyrazolyl Grignard Reagents, Organolithium Derivatives)

The carbon-iodine bond in this compound is susceptible to metal-halogen exchange, making it a valuable precursor for the in-situ generation of highly reactive organometallic reagents. These pyrazolyl organometallics can then react with a variety of electrophiles to introduce new functional groups at the 4-position, a transformation not easily achieved by other means.

Two primary classes of organometallic reagents can be formed:

Pyrazolyl Grignard Reagents: Through reaction with magnesium metal (Mg), the corresponding Grignard reagent, 1,5-diethyl-1H-pyrazol-4-ylmagnesium iodide, can be prepared. Research on the closely related 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole has confirmed its facile conversion into a Grignard reagent upon treatment with alkyl magnesium bromides. arkat-usa.org This pyrazolyl Grignard reagent can then be used in reactions with aldehydes, ketones, esters, and other electrophiles.

Organolithium Derivatives: Treatment with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures can induce a metal-halogen exchange to form 1,5-diethyl-1H-pyrazol-4-yllithium. The viability of forming pyrazolyl-lithium species is supported by studies where pyrazole rings are treated with n-BuLi to generate lithium pyrazolides, which are then reacted with iodine. nih.govresearchgate.net This demonstrates the stability of the pyrazole nucleus under strongly basic, organometallic conditions.

Table 2: Synthetic Transformations via Organometallic Derivatives | Organometallic Reagent | Method of Formation | Example Electrophile | Product Type | | :--- | :--- | :--- | :--- | | Pyrazolyl Grignard | Reaction with Mg or transmetallation with i-PrMgCl | Carbon dioxide (CO₂) | Pyrazole-4-carboxylic acid | | Pyrazolyl Grignard | Aldehydes (e.g., Benzaldehyde) | Pyrazolyl-4-carbinol | | Pyrazolyl-lithium | Metal-halogen exchange with n-BuLi or t-BuLi | N,N-Dimethylformamide (DMF) | Pyrazole-4-carbaldehyde | | Pyrazolyl-lithium | Alkyl halides (e.g., Iodomethane) | 4-Alkyl-pyrazole |

Role in Cascade, Multicomponent, and Tandem Reactions

While multicomponent reactions (MCRs) are frequently employed for the initial construction of the pyrazole ring from acyclic precursors, the use of pre-functionalized halo-pyrazoles like this compound as a substrate in such complex sequences is a more specialized application. organic-chemistry.orgnih.govmdpi.com

The potential for this compound to participate in tandem or cascade reactions lies in combining its cross-coupling ability with other transformations in a single pot. A hypothetical tandem reaction could involve an initial cross-coupling at the 4-position, followed by a subsequent reaction at another site in the newly introduced substituent without isolation of the intermediate. For example, a Heck coupling to introduce an α,β-unsaturated ketone could be followed by a tandem Michael addition.

Some literature describes cascade reactions starting from 4-iodopyrazolecarbaldehydes, where the aldehyde functionality drives the initial step of the cascade. researchgate.netresearchgate.net Although this compound lacks this additional reactive group, its C-I bond could be incorporated into a designed cascade sequence where a palladium-catalyzed insertion is a key step. However, compared to its straightforward use as a building block in standard cross-coupling reactions, its role in more intricate one-pot cascade or multicomponent processes is less established.

Coordination Chemistry and Ligand Design with 1,5 Diethyl 4 Iodo 1h Pyrazole Derivatives

Chelation Behavior with Transition Metals

Pyrazole (B372694) and its derivatives are well-established as effective chelating agents for a wide array of transition metals. Coordination typically oc researchgate.netcurs through the pyridine-like N2 nitrogen atom of the pyrazole ring. For a monodentate ligand semanticscholar.orglike 1,5-Diethyl-4-iodo-1H-pyrazole, coordination to a metal center is straightforward. However, the true versatility of pyrazole-based ligands is often realized in polydentate structures where the pyrazole ring is linked to other donor groups.

The substituents on the researchgate.netpyrazole ring significantly influence its coordination properties. The N1-ethyl group in this compound renders the ligand aprotic, distinguishing it from N-unsubstituted pyrazoles that can be deprotonated to form bridging pyrazolate anions. The ethyl groups at the N nih.govuninsubria.it1 and C5 positions also introduce steric bulk around the coordination site, which can affect the geometry and stability of the resulting metal complexes. This steric hindrance can control the number of ligands that coordinate to a metal center and influence the accessibility of the metal for catalytic reactions.

The electronic nature of researchgate.net the substituents also plays a critical role. The ethyl groups are electron-donating, which increases the Lewis basicity of the coordinating N2 nitrogen, potentially leading to stronger metal-ligand bonds compared to unsubstituted pyrazoles. The iodo-group at the C4 position is electron-withdrawing, which may slightly temper this effect but also offers a site for further functionalization to create more complex, multidentate ligands.

The interaction of pyraz semanticscholar.orgole-based ligands with various transition metals results in complexes with diverse coordination geometries, ranging from tetrahedral and square planar to octahedral, depending on the metal ion and the ligand's structure. For instance, copper(II) researchgate.netresearchgate.netcomplexes with pyrazole ligands have been observed in both square planar and octahedral geometries.

Synthesis andnih.govCharacterization of Metal Complexes Featuring this compound-Derived Ligands

The synthesis of metal complexes with pyrazole-derived ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. For a ligand such as 1,5- iosrjournals.orgsysrevpharm.orgDiethyl-4-iodo-1H-pyrazole, a common method would involve dissolving the ligand in a solvent like ethanol or acetonitrile and adding a solution of a metal salt, such as copper(II) nitrate or palladium(II) chloride. The resulting complex may nih.govsysrevpharm.org precipitate from the solution or be isolated upon solvent removal.

The characterization of these newly synthesized complexes relies on a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the ligand to the metal. Shifts in the vibrational frequencies of the pyrazole ring, particularly the C=N and N-N stretching bands, are indicative of complex formation.

NMR Spectroscopy: iosrjournals.orgnih.gov 1H and 13C NMR spectroscopy can confirm the structure of the ligand framework within the complex, although significant peak broadening or shifting can occur upon coordination to a paramagnetic metal center.

UV-Visible Spectros iosrjournals.orgnih.govcopy: This method provides information about the electronic environment of the metal ion and the geometry of the complex. The d-d transitions of the metal center are sensitive to the coordination environment.

Elemental Analysis dnu.dp.uaand Mass Spectrometry: These methods are used to confirm the stoichiometry of the complex, ensuring the correct ratio of metal to ligand.

Thermal Analysis (T nih.goviosrjournals.orgGA/DTA): Thermogravimetric and differential thermal analysis can be used to study the thermal stability of the complexes and identify the presence of coordinated solvent molecules.

dnu.dp.uaresearchgate.netiosrjournals.orgnih.govnih.govmocedes.orgiosrjournals.orgnih.govdntb.gov.ua| Technique | Information Obtained | Typical Observations for Pyrazole Complexes |

|---|---|---|

| X-ray Crystallography | 3D molecular structure, bond lengths, angles | Confirms coordination number and geometry (e.g., tetrahedral, octahedral). |

| FT-IR Spectroscopy | Functional groups, coordination shifts | Shifts in C=N and N-N stretching frequencies upon metal binding. |

| NMR Spectroscopy | Proton and carbon environment | Chemical shift changes in ligand protons adjacent to the coordination site. |

| UV-Visible Spectroscopy | Electronic transitions, geometry | Appearance of d-d transition bands characteristic of the metal's coordination environment. |

| Mass Spectrometry | Molecular weight, stoichiometry | Molecular ion peaks corresponding to the [M+L] fragments. |

| Thermal Analysis (TGA) | Thermal stability, solvent presence | Weight loss steps corresponding to loss of coordinated water or ligand decomposition. |

Catalytic Activity of this compound-Metal Complexes in Organic Transformations

Transition metal complexes containing pyrazole-based ligands are widely explored as catalysts in various organic transformations. The specific design of th nih.govdntb.gov.uae pyrazole ligand can greatly enhance the catalytic activity and selectivity of the metal center. While direct catalytic ap plications of this compound itself are not extensively documented, its derivatives can be envisioned as potent ligands in catalysis.

The presence of the 4-iodo substituent is particularly significant. This group can serve as a reactive site for cross-coupling reactions (e.g., Sonogashira, Suzuki, Heck), allowing the pyrazole ligand to be anchored to other molecules or surfaces. More importantly, metal complexes derived from such ligands are potential catalysts for these same reactions. For example, palladium complexes bearing pyrazole ligands have shown high activity and selectivity in Mizoroki-Heck C-C coupling reactions. Similarly, copper-pyrazol dntb.gov.uae complexes are known to catalyze oxidation reactions, such as the oxidation of catechol to o-quinone.

The performance of a metal catalyst is intimately linked to the steric and electronic properties of its coordinating ligands. For ligands derived from this compound, these effects can be systematically tuned.

Steric Effects: The ethyl groups at the N1 and C5 positions create a specific steric environment around the metal center. This can influence the rate of reaction by controlling substrate access to the catalytic site. In polymerization reactions, for instance, the steric bulk of pyrazole ligands has been shown to affect the molecular weight of the resulting polymer. In cross-coupling reactio ns, appropriate steric hindrance can promote reductive elimination, the final step in many catalytic cycles, thereby increasing turnover frequency.

Electronic Effects: The electron-donating nature of the two ethyl groups enhances the electron density on the pyrazole's N2 donor atom. This strengthens the metal-ligand bond, which can stabilize the catalyst. A more electron-rich metal center can also be more reactive in oxidative addition steps, which is often the rate-determining step in cross-coupling catalysis. Conversely, the electron-withdrawing iodo group at the 4-position modulates these electronic properties, providing a mechanism for fine-tuning the catalyst's reactivity. Studies on pyrazole-phosphine ligands have shown that modifying the pyrazole ring can significantly influence the energy barrier of catalytic pathways.

Achieving selectivity—the preferential formation of one product isomer over others—is a primary goal in catalysis. Ligand design is the most powerful tool for controlling both stereoselectivity (the spatial arrangement of atoms) and regioselectivity (the position of a reaction on a molecule).

Regioselectivity: In reactions involving unsymmetrical substrates, the ligand can direct the reaction to a specific site. For example, in the C-H functionalization of pyrazoles themselves, the choice of ligand and reaction conditions can dictate whether the reaction occurs at the C4 or C5 position. A bulky ligand like a 1,5 nih.gov-diethyl-substituted pyrazole could be used to direct a reaction away from the substituted side of a substrate, thereby controlling regioselectivity. The regioselective alkylation of the pyrazole nitrogen itself is also a significant challenge, where steric factors often control which nitrogen atom of an unsymmetrical pyrazole is alkylated.

Stereoselectivity: mdpi.com While achieving stereoselectivity typically requires chiral ligands, the rigid backbone of the pyrazole ring makes it an excellent scaffold for designing such ligands. By introducing chiral substituents, either on the pyrazole ring or on attached side-arms, it is possible to create an asymmetric environment around the metal center. This chiral pocket can then differentiate between prochiral faces of a substrate, leading to the preferential formation of one enantiomer. Although this compound is achiral, it serves as a precursor for chiral derivatives that could be employed in asymmetric catalysis.

Metal-Ligand Crsc.orgooperative Reactivities

Metal-ligand cooperativity refers to reaction mechanisms where both the metal center and the ligand are actively involved in bond-making and bond-breaking steps. This is a powerful concep nih.govt in catalysis, often leading to enhanced reactivity and novel reaction pathways.

Much of the research in pyrazole-ligand cooperativity has focused on protic pyrazoles, where the N-H bond can act as a proton shuttle. For example, a basic pyra nih.govzolate ligand can deprotonate a substrate while the Lewis acidic metal center coordinates to another part of the molecule.

However, 1,5-Diethyl-4-i nih.govodo-1H-pyrazole is an aprotic ligand due to the N1-ethyl group. This precludes the classic proton-based cooperative mechanisms. Nevertheless, cooperativity can manifest in other ways. For instance, a ligand framework can be designed to hold a substrate in a specific orientation for the metal to act upon, a process dictated by the ligand but not involving direct bond-breaking within the ligand itself. In some systems with pyri nih.govdine-dipyrazole ligands, flexibly-tethered Lewis acids on the ligand framework have been shown to cooperate with the central transition metal to capture and activate substrates like hydrazine. While the diethyl and iod nih.govo groups of the title compound are not typically considered "cooperative" in the traditional sense, the iodo-group could potentially interact with substrates or other reagents, or the C-H bonds of the ethyl groups could, under certain conditions, participate in cyclometalation reactions, a form of metal-ligand cooperation.

Compound Names

| Abbreviation / Trivial Name | Systematic Name |

|---|---|

| - | This compound |

| Catechol | Benzene-1,2-diol |

| o-quinone | Cyclohexa-3,5-diene-1,2-dione |

| Acetonitrile | Ethane-1-nitrile |

| Ethanol | Ethan-1-ol |

| Hydrazine | Diazane |

Theoretical and Computational Chemistry Studies of 1,5 Diethyl 4 Iodo 1h Pyrazole

Quantum Chemical Calculations of Electronic Structure (e.g., HOMO-LUMO Analysis, Molecular Electrostatic Potential)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of a molecule. For 1,5-Diethyl-4-iodo-1H-pyrazole, these calculations would reveal key insights into its stability and reactivity.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability. A larger gap suggests higher stability and lower reactivity. In pyrazole (B372694) systems, the HOMO is typically distributed over the pyrazole ring, while the LUMO is also localized on the ring system. The presence of an iodine atom at the C4 position and ethyl groups at the N1 and C5 positions would influence the energy levels of these frontier orbitals. The electron-donating nature of the ethyl groups would be expected to raise the HOMO energy level, potentially making the molecule more susceptible to electrophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would likely show regions of negative potential (electron-rich) around the nitrogen atoms of the pyrazole ring, making them susceptible to electrophilic attack and protonation. The iodine atom, being highly electronegative, would also exhibit a region of negative potential. Conversely, the hydrogen atoms of the ethyl groups would show positive potential (electron-poor).

A hypothetical data table for the electronic properties of this compound, derived from DFT calculations, is presented below.

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide a detailed understanding of the conformational flexibility and intermolecular interactions of this compound.

Conformational Analysis: The ethyl groups attached to the pyrazole ring are not rigid and can rotate around their single bonds. MD simulations would allow for the exploration of the potential energy surface to identify the most stable conformations (rotamers) of the molecule. The interactions between the ethyl groups and the iodine atom would play a significant role in determining the preferred spatial arrangement.

Intermolecular Interactions: In the solid state or in solution, molecules of this compound would interact with each other. MD simulations can model these interactions, which are likely to be dominated by van der Waals forces and dipole-dipole interactions. The pyrazole ring can participate in π-π stacking interactions, while the iodine atom can be involved in halogen bonding. Studies on similar pyrazole structures have shown the importance of hydrogen bonding in their crystal packing. nih.gov

Prediction of Reactivity, Reaction Pathways, and Selectivity

Computational methods can predict the reactivity of this compound and the likely pathways of its reactions.

Reactivity Indices: Based on the electronic structure calculations, various reactivity indices such as global hardness, softness, and electrophilicity can be determined. These indices provide a quantitative measure of the molecule's reactivity. The presence of the iodine atom at the C4 position is a key feature, as the carbon-iodine bond is a potential site for various reactions, including cross-coupling reactions. arkat-usa.org

Reaction Pathways: Theoretical calculations can be used to model the energy profiles of potential reactions, helping to identify the most favorable reaction pathways and predict the structure of transition states and intermediates. For instance, the mechanism of electrophilic substitution on the pyrazole ring or nucleophilic substitution at the C-I bond could be investigated.

Selectivity: In cases where multiple reaction products are possible, computational chemistry can predict the regioselectivity and stereoselectivity of the reaction. For this compound, the relative reactivity of the different positions on the pyrazole ring towards electrophilic attack could be assessed.

Prediction of Spectroscopic Parameters (e.g., ¹H NMR, ¹³C NMR, ¹⁵N NMR, IR, UV/Vis)

Computational methods are highly effective in predicting various spectroscopic parameters, which can be compared with experimental data for structure verification.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei. For this compound, the predicted ¹H NMR spectrum would show signals for the protons of the two ethyl groups and the proton at the C3 position of the pyrazole ring. The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The calculated chemical shifts for 4-iodopyrazoles have been shown to be in good agreement with experimental values. researchgate.net

A hypothetical table of predicted NMR chemical shifts is provided below.

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (C3-H) | 7.5 |

| ¹H (N-CH₂) | 4.2 |

| ¹H (N-CH₂CH₃) | 1.4 |

| ¹H (C5-CH₂) | 2.8 |

| ¹H (C5-CH₂CH₃) | 1.3 |

| ¹³C (C3) | 138.0 |

| ¹³C (C4) | 65.0 |

| ¹³C (C5) | 155.0 |

| ¹³C (N-CH₂) | 48.0 |

| ¹³C (N-CH₂CH₃) | 15.0 |

| ¹³C (C5-CH₂) | 22.0 |

| ¹³C (C5-CH₂CH₃) | 14.0 |

IR Spectroscopy: The vibrational frequencies in the infrared (IR) spectrum can also be calculated. These calculations help in the assignment of the various absorption bands to specific vibrational modes of the molecule, such as the stretching and bending of C-H, C-N, C-C, and C-I bonds.

UV/Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV/Vis). These calculations would provide information about the wavelengths of maximum absorption and the nature of the electronic transitions involved.

Tautomerism Studies and Energetic Profiles

For pyrazole derivatives with a hydrogen atom on a nitrogen, tautomerism is a possibility. researchgate.net However, in this compound, the N1 position is substituted with an ethyl group, which prevents the typical annular tautomerism seen in N-unsubstituted pyrazoles.

Therefore, tautomerism studies would not be a primary focus for this specific molecule. However, computational methods could be used to investigate the energetic profiles of other potential isomers, for example, by considering the migration of an ethyl group. These calculations would determine the relative stabilities of different isomers and the energy barriers for their interconversion.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

High-Resolution Mass Spectrometry Techniques for Elemental Composition and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the analysis of "1,5-Diethyl-4-iodo-1H-pyrazole," providing an exact mass measurement that confirms its elemental composition. The calculated exact mass for the molecular ion [M]⁺ of C₇H₁₁IN₂ is 262.0016 g/mol . HRMS techniques, such as time-of-flight (TOF) or Orbitrap mass analysis, can measure this mass with high precision, typically within a few parts per million (ppm), allowing for the unambiguous determination of the elemental formula.

Electron ionization (EI) is a common technique used to generate fragment ions, and the resulting fragmentation pattern provides valuable structural information. While specific experimental data for "this compound" is not available, the fragmentation pattern can be predicted based on the known behavior of pyrazole (B372694) rings and iodo-substituted aromatic compounds. The pyrazole core is known to undergo characteristic fragmentation processes, including the expulsion of HCN and the loss of N₂. The presence of the iodine atom and ethyl groups will also direct fragmentation pathways.

Key fragmentation processes for pyrazoles include:

Loss of HCN: A common fragmentation for pyrazole rings.

Loss of N₂: Another characteristic fragmentation pathway for the pyrazole nucleus.

α-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the ethyl groups.

Loss of the iodine atom: Cleavage of the C-I bond can lead to a significant fragment.

The predicted fragmentation pattern would likely show a prominent molecular ion peak [M]⁺, followed by fragments corresponding to the loss of a methyl radical from an ethyl group ([M-15]⁺), an ethyl radical ([M-29]⁺), the iodine atom ([M-127]⁺), and combinations of these losses. For instance, the fragmentation of a related compound, 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole, shows a clear molecular ion peak and subsequent fragmentation.

| Predicted Fragment Ion | Formula | Calculated Exact Mass (g/mol) | Description |

|---|---|---|---|

| [M]⁺ | C₇H₁₁IN₂ | 262.0016 | Molecular Ion |

| [M-CH₃]⁺ | C₆H₈IN₂ | 246.9754 | Loss of a methyl radical from an ethyl group |

| [M-C₂H₅]⁺ | C₅H₆IN₂ | 232.9598 | Loss of an ethyl radical |

| [M-I]⁺ | C₇H₁₁N₂ | 123.0917 | Loss of an iodine radical |

| [M-HCN]⁺ | C₆H₁₀IN | 235.9852 | Loss of hydrogen cyanide from the pyrazole ring |

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR, Relativistic Calculations for Chemical Shifts)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of "this compound" in solution and the solid state.

2D NMR: Two-dimensional NMR techniques are essential for unambiguous signal assignment.

COSY (Correlation Spectroscopy): Would show correlations between the coupled protons within the ethyl groups (CH₂ and CH₃).

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is critical for identifying the connectivity of the ethyl groups to the pyrazole ring nitrogens and carbons.

Solid-State NMR (SSNMR): While solution NMR provides information about the molecule's average structure, solid-state NMR, often using techniques like Cross-Polarization Magic-Angle Spinning (CPMAS), reveals information about the molecule's structure in the solid phase. acs.orgnih.gov It can be used to study polymorphism and intermolecular interactions in the crystal lattice. For halogenated pyrazoles, SSNMR has been used to study the effects of intermolecular hydrogen and halogen bonding on the chemical shifts. researchgate.netmdpi.com

Relativistic Calculations: The presence of the heavy iodine atom significantly influences the chemical shifts of nearby nuclei, particularly the C4 carbon to which it is attached. This "heavy-atom effect" is primarily due to spin-orbit coupling. scm.comresearchgate.net Standard non-relativistic quantum chemical calculations often fail to accurately predict these chemical shifts. Therefore, relativistic calculations, using methods like the Zeroth-Order Regular Approximation (ZORA) or the matrix Dirac-Kohn-Sham (mDKS) approach, are necessary to obtain theoretical chemical shifts that are in good agreement with experimental data for iodopyrazoles. researchgate.netmdpi.com Such calculations are crucial for confirming the correct assignment of the C4 signal in the ¹³C NMR spectrum.

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift | Multiplicity |

|---|---|---|---|

| N1-CH₂CH₃ | ~4.1-4.3 | ~45-50 | Quartet (¹H), Triplet (¹³C) |

| N1-CH₂CH₃ | ~1.4-1.6 | ~14-16 | Triplet (¹H), Quartet (¹³C) |

| C5-CH₂CH₃ | ~2.6-2.8 | ~20-25 | Quartet (¹H), Triplet (¹³C) |

| C5-CH₂CH₃ | ~1.2-1.4 | ~13-15 | Triplet (¹H), Quartet (¹³C) |

| C3-H | ~7.5-7.7 | ~138-142 | Singlet (¹H), Doublet (¹³C) |

| C4-I | - | ~60-70 | Singlet (¹³C) |

| C5 | - | ~150-155 | Singlet (¹³C) |

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen and halogen bonds.

Although a crystal structure for "this compound" has not been reported, analysis of related compounds provides insight into its likely solid-state structure. For instance, the crystal structure of 4-iodo-1H-pyrazole has been determined, revealing that it forms catemeric (chain-like) motifs through N-H···N hydrogen bonds in the solid state. mdpi.comsemanticscholar.org Substituted 5-iodopyrazoles have been shown to form halogen bonds, where the iodine atom acts as a halogen bond donor to an electronegative atom (like oxygen or nitrogen) on an adjacent molecule. mdpi.com

A successful single-crystal X-ray diffraction analysis of "this compound" would confirm the substitution pattern on the pyrazole ring and reveal the conformation of the ethyl groups. It would also elucidate the nature of the intermolecular forces that govern the crystal packing, which could include C-H···N or C-H···π interactions, as well as potential C-I···N or C-I···π halogen bonds.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.041(4) |

| b (Å) | 13.934(4) |

| c (Å) | 7.108(2) |

| β (°) | 97.816(14) |

| Volume (ų) | 1377.9(7) |

| Z | 4 |

Chromatographic Separation Techniques (e.g., HPLC, GC-MS with advanced detectors) for Purity and Mixture Analysis

Chromatographic techniques are fundamental for assessing the purity of "this compound" and for analyzing reaction mixtures during its synthesis.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used method for the analysis of pyrazole derivatives. ijcpa.inresearcher.liferesearchgate.net A C18 stationary phase is typically employed, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. sielc.comacs.org Detection is commonly performed using a photodiode array (PDA) detector, which provides UV-Vis spectra of the eluting peaks, aiding in peak identification and purity assessment. A validated HPLC method can provide precise and accurate quantification of the compound and any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for purity assessment, especially for volatile and thermally stable compounds like many pyrazole derivatives. The sample is vaporized and separated on a capillary column before entering the mass spectrometer. The retention time is a characteristic of the compound, while the mass spectrometer provides both molecular weight information and a fragmentation pattern that serves as a chemical fingerprint for identification. arkat-usa.orgresearchgate.net The use of advanced detectors can enhance sensitivity and selectivity.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm × 4.6 mm, 5 µm) ijcpa.in |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (with acid modifier like TFA or formic acid) researcher.lifesielc.com |

| Flow Rate | 1.0 mL/min ijcpa.in |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 25 °C) ijcpa.in |

| Detector | Photodiode Array (PDA) at a specific wavelength (e.g., 237 nm) researchgate.net |

Explorations in Materials Science and Photophysical Applications of 1,5 Diethyl 4 Iodo 1h Pyrazole Analogues

Integration into Advanced Polymer Architectures

The incorporation of pyrazole (B372694) moieties into polymer backbones is a promising strategy for creating materials with enhanced thermal stability, solubility, and specific optoelectronic functions. The 4-iodo-pyrazole scaffold, an analogue of 1,5-Diethyl-4-iodo-1H-pyrazole, is particularly valuable as a synthetic intermediate for constructing these advanced polymer architectures. chemimpex.com The presence of the iodine atom facilitates carbon-carbon bond formation through well-established palladium-catalyzed cross-coupling reactions.

One of the most powerful methods for this integration is the Sonogashira cross-coupling reaction, which joins terminal alkynes with aryl or vinyl halides. wikipedia.orgmdpi.comlibretexts.org Substituted 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives have been successfully used in Sonogashira reactions with phenylacetylene, demonstrating the viability of this approach for creating complex, conjugated systems. arkat-usa.orgresearchgate.net This methodology allows for the direct incorporation of the pyrazole ring into the main chain of conjugated polymers, which is essential for materials used in electronic devices.

Table 1: Sonogashira Cross-Coupling of Iodo-Pyrazole Analogues

| Iodo-Pyrazole Reactant | Coupling Partner | Product Yield | Reference |

|---|---|---|---|

| 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole | Phenylacetylene | 58% | arkat-usa.org |

Beyond cross-coupling, pyrazole-containing polymeric structures can also be synthesized through condensation polymerization. ias.ac.in For instance, semi-linear polymers with molecular weights up to 24,000 g/mol have been produced by reacting pyrazole diamine monomers with terephthaloyl dichloride. These resulting heterocyclic polyamides exhibit desirable properties such as high thermal stability and solubility in common organic solvents. ias.ac.in The combination of the robust pyrazole ring and the strong intermolecular forces from amide linkages results in materials with enhanced mechanical and dynamical properties. ias.ac.in

Luminescent and Optoelectronic Properties of Pyrazole-Based Materials

The conjugated π-electron system of the pyrazole ring is fundamental to the unique luminescent and optoelectronic properties of materials derived from it. ias.ac.in Polymers incorporating pyrazole analogues have demonstrated significant potential as active components in electroluminescent devices and other optical applications. rsc.orgresearchgate.net

Research into pyrazole-containing polymers has revealed their capacity for strong photoluminescence (PL), with emissions spanning the visible spectrum. For example, new soluble poly(p-phenylenevinylene) derivatives containing pyrazole rings emit blue-greenish light, with PL emission maxima around 530–540 nm in solution. researchgate.net Another study on semi-linear pyrazole polymers reported fluorescence emission peaks at 460 nm for a homopolymer and 513 nm for a copolymer, with the copolymer exhibiting a high quantum yield of 81%. ias.ac.in This efficient luminescence is a key attribute for applications in organic light-emitting diodes (OLEDs).

Cyclic voltammetry studies have shown that certain conjugated polymers with pyrazole units exhibit reversible reduction and irreversible oxidation, classifying them as n-type electroluminescent materials. researchgate.net This characteristic is crucial for designing efficient charge-transporting layers in electronic devices. Furthermore, the optical properties of thin films made from these polymers have been investigated, with measurements of optical band gaps and refractive indices providing essential data for their integration into optoelectronic components. researchgate.net

Table 2: Photophysical Properties of Pyrazole-Based Polymers

| Polymer Type | Excitation Wavelength (nm) | Emission Maximum (λmax, nm) | Quantum Yield (%) | Reference |

|---|---|---|---|---|

| Pyrazole-containing copolymer | Not specified | 513 | 81 | ias.ac.in |

| Pyrazole-containing homopolymer | Not specified | 460 | 31 | ias.ac.in |

| Poly(p-phenylenevinylene) with pyrazole rings | Not specified | 530-540 (in solution) | Not specified | researchgate.net |

Coordination polymers based on pyrazole ligands have also been shown to exhibit notable luminescence, including bright, broadband emission when complexed with lanthanide ions like Cerium(III). mdpi.com Additionally, polymers derived from 3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid have demonstrated high-intensity electrochemiluminescence (ECL), further expanding the scope of their potential applications. rsc.org

Potential in Sensor Development

The ability of the pyrazole ring, with its distinct nitrogen atoms, to coordinate with ions and participate in specific chemical interactions makes it an excellent scaffold for chemical sensors. nih.gov The integration of these pyrazole units into polymer structures can enhance sensitivity and provide a robust platform for sensor devices. ias.ac.in

A significant finding is the high sensitivity of a pyrazole-containing copolymer towards the acetate (B1210297) anion, as demonstrated through UV-visible and fluorescence spectroscopy. ias.ac.in This indicates the potential for developing selective anion sensors. The polymer's immobilizing ability enhances its sensitivity by acting as both a receptor for the target analyte and a transducer that signals the binding event. ias.ac.in

Furthermore, pyrazole-based fluorescent chemosensors have been designed for the detection of various ions. Azido pyrazole-chalcone conjugates have been synthesized for the selective and rapid detection of iodide ions, exhibiting a dynamic quenching mechanism upon binding. researchgate.net Another novel sensor based on a 1,3-diaryl pyrazole unit demonstrated effective fluorescence quenching for iodide detection with a low limit of determination of 4.43 μM. nih.gov

The versatility of the pyrazole core extends to the detection of metal cations. Pyrazole-based chemosensors have been developed for the selective colorimetric and fluorescent detection of Cu(II), Al(III), and Fe(III) ions. rsc.orgsemanticscholar.orgchemrxiv.org The complexation of the target ion with the pyrazole ligand leads to a distinct change in the material's optical properties, such as a color change or fluorescence quenching, allowing for straightforward detection. rsc.orgchemrxiv.org

Table 3: Performance of Pyrazole-Based Chemical Sensors

| Sensor Type | Target Analyte | Detection Method | Key Finding/Limit of Detection | Reference |

|---|---|---|---|---|

| Pyrazole-containing copolymer | Acetate anion | UV-vis & Fluorescence Spectroscopy | High sensitivity and selectivity | ias.ac.in |

| 1,3-Diaryl pyrazole derivative | Iodide (I⁻) | Fluorescence Quenching | 4.43 μM | nih.gov |

| Azido pyrazole-chalcone derivative | Iodide (I⁻) | Fluorescence Quenching | 2.5 mM | researchgate.net |

| Imine-based pyrazole ligand | Copper (Cu²⁺) | Colorimetric & UV-vis Spectroscopy | Selective binding in presence of other ions | chemrxiv.org |

Future Research Directions and Emerging Opportunities for 1,5 Diethyl 4 Iodo 1h Pyrazole Chemistry

Sustainable Synthetic Methodologies for its Production and Derivatization

The principles of green chemistry are increasingly guiding the development of synthetic protocols in modern organic chemistry. Future research on 1,5-diethyl-4-iodo-1H-pyrazole is expected to focus on creating more environmentally friendly and efficient methods for its synthesis and subsequent modification. Traditional synthetic routes often rely on hazardous reagents and organic solvents, presenting significant challenges for sustainable chemistry.

Key areas for future investigation include:

Catalyst-Free and Solvent-Free Reactions: Exploring multicomponent reactions (MCRs) that proceed without a catalyst and in the absence of solvents, such as through grinding or mechanochemistry, offers a green alternative to conventional methods.

Aqueous Media Synthesis: Utilizing water as a solvent is a primary goal of green chemistry. The development of water-based synthetic routes, potentially aided by ultrasound irradiation or magnetic nanoparticles, could significantly reduce the environmental impact. schenautomacao.com.brmdpi.com

Energy-Efficient Synthesis: Microwave-assisted and ultrasound-assisted syntheses have emerged as powerful techniques for accelerating reaction rates and improving yields while reducing energy consumption. schenautomacao.com.br Applying these technologies to the synthesis of pyrazole (B372694) derivatives is a promising avenue.

Use of Green Catalysts: The development and application of recyclable and non-toxic catalysts, such as nano-ZnO or bifunctional catalysts like pyrrolidine-acetic acid, can lead to more sustainable processes. mdpi.commdpi.com

The derivatization of the this compound core can also benefit from these sustainable approaches. The iodine atom at the 4-position serves as a versatile handle for introducing a wide array of functional groups through various cross-coupling reactions. Future work will likely focus on performing these transformations under greener conditions.

| Sustainable Approach | Potential Application in this compound Chemistry |

| Microwave-Assisted Synthesis | Rapid and efficient synthesis of the pyrazole core and its derivatives. |

| Ultrasound Irradiation | Promotion of reactions in aqueous media, leading to higher yields and shorter reaction times. schenautomacao.com.br |

| Solvent-Free Reactions | Environmentally benign synthesis through techniques like grinding. |

| Green Catalysts | Use of reusable catalysts like magnetic nanoparticles for easier separation and reduced waste. scilit.com |

Chemo- and Biocatalytic Applications

The functional group tolerance and reactivity of the iodopyrazole scaffold make this compound a candidate for various catalytic applications.

Future research in chemocatalysis is likely to explore its use as a ligand in transition metal-catalyzed reactions. The nitrogen atoms of the pyrazole ring can coordinate with metal centers, and the electronic properties of the ring can be tuned by the substituents. The iodine atom allows for further functionalization, enabling the synthesis of a library of pyrazole-based ligands for applications in cross-coupling reactions, hydrogenation, and oxidation processes. The development of palladium- or copper-catalyzed reactions involving 4-iodopyrazoles for the formation of C-N and C-C bonds is an area with significant potential. nih.gov

In the realm of biocatalysis , enzymes could be employed for the selective synthesis and transformation of this compound and its derivatives. Enzymatic catalysis offers high selectivity under mild reaction conditions, making it an attractive green alternative to traditional chemical methods. researchgate.net Future opportunities include:

Enzymatic Resolution: Utilizing lipases for the kinetic resolution of racemic pyrazole derivatives to obtain enantiomerically pure compounds.

Biocatalytic Derivatization: Employing enzymes to catalyze specific modifications of the pyrazole structure, such as hydroxylation or glycosylation, to produce novel bioactive molecules.

Plasmon-Driven Catalytic Chemotherapy: A novel approach where a chemotherapeutic drug is activated in situ through plasmon-driven catalysis, potentially triggered by near-infrared light. nih.gov This could lead to more targeted cancer therapies with reduced side effects. nih.gov

Development of Novel Functional Materials and Advanced Chemical Reagents

The pyrazole nucleus is a key component in a variety of functional materials and advanced chemical reagents. The specific substitution pattern of this compound offers opportunities for the rational design of new materials with tailored properties.

In materials science , future research could focus on incorporating the this compound moiety into:

Organic Light-Emitting Diodes (OLEDs): Pyrazole derivatives have been investigated for their potential in OLEDs. The electronic properties of the this compound core could be fine-tuned to develop new emissive materials.

Polymers and Metal-Organic Frameworks (MOFs): The bidentate nature of the pyrazole ring makes it an excellent building block for coordination polymers and MOFs. These materials have potential applications in gas storage, separation, and catalysis.

Luminescent Materials: The development of pyrazole derivatives exhibiting aggregation-induced emission (AIE) could lead to new solid-state luminescent materials for applications in sensors and organic electronics.

As an advanced chemical reagent , this compound can serve as a valuable intermediate in organic synthesis. The C-I bond can be readily converted into other functional groups, making it a versatile precursor for the synthesis of more complex molecules. For instance, it can be used in indium-mediated synthesis of heterobiaryls and in Sonogashira cross-coupling reactions to introduce alkyne functionalities. sigmaaldrich.comresearchgate.net

| Application Area | Potential Role of this compound |

| Organic Electronics | As a building block for novel OLED materials. |

| Coordination Chemistry | As a ligand for the synthesis of functional MOFs and coordination polymers. |

| Synthetic Chemistry | As a versatile intermediate for the synthesis of complex heterocyclic compounds. sigmaaldrich.com |

Q & A

Q. What are the optimal synthetic routes for 1,5-Diethyl-4-iodo-1H-pyrazole, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves cyclocondensation of hydrazine derivatives with β-keto esters or diketones, followed by iodination. For example:

Cyclocondensation : React 1,5-diethylpyrazole precursors with iodine sources (e.g., I₂/KI in acetic acid) under reflux .

Optimization : Use polar aprotic solvents (e.g., DMF) to enhance iodine incorporation. Triethylamine can stabilize intermediates and reduce side reactions .

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product .

Table 1 : Comparison of Reaction Conditions and Yields

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?

- Methodological Answer :

- NMR :

- ¹H NMR : Aromatic protons near the iodine substituent show deshielding (δ 7.5–8.0 ppm). Ethyl groups exhibit quartets (δ 1.2–1.5 ppm, CH₂) and triplets (δ 0.9–1.1 ppm, CH₃) .